Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate
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Overview
Description
Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate is a chemical compound with the molecular formula C₉H₈BrN₃O₂S. It is characterized by the presence of an azido group, a brominated thiophene ring, and an enoate ester.
Preparation Methods
The synthesis of Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azido group to an amine group.
Scientific Research Applications
Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, while the brominated thiophene ring can engage in various substitution reactions. These interactions can lead to the formation of new compounds with desired properties .
Comparison with Similar Compounds
Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate can be compared with other enoate esters and azido compounds:
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate: Similar in structure but with different functional groups.
Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate: Another similar compound with variations in the substituents on the enoate ester
Properties
CAS No. |
91545-53-8 |
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Molecular Formula |
C9H8BrN3O2S |
Molecular Weight |
302.15 g/mol |
IUPAC Name |
ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8BrN3O2S/c1-2-15-9(14)7(12-13-11)3-6-4-8(10)16-5-6/h3-5H,2H2,1H3 |
InChI Key |
OVLUPRJLPKTAHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CSC(=C1)Br)N=[N+]=[N-] |
Origin of Product |
United States |
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